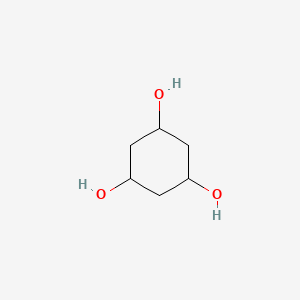

1,3,5-Cyclohexanetriol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Cyclohexanetriol: Structure, Properties, and Applications

Abstract

1,3,5-Cyclohexanetriol, a polyol built upon a cyclohexane scaffold, stands as a molecule of significant interest in both academic research and industrial applications. Its unique stereochemistry, characterized by multiple isomers with distinct conformational preferences, governs its physical properties and reactivity. This guide provides a comprehensive technical overview of this compound, detailing its structural nuances, physicochemical properties, primary synthesis methodologies, and its expanding role as a versatile building block in pharmaceuticals, materials science, and supramolecular chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important cycloalkane.

Core Structure and Stereochemical Landscape

This compound (Molecular Formula: C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a saturated cyclic alcohol whose core structure consists of a cyclohexane ring substituted with three hydroxyl groups at the 1, 3, and 5 positions.[1] This substitution pattern leads to significant stereochemical complexity.

Isomerism and Nomenclature

The spatial arrangement of the three hydroxyl groups gives rise to multiple stereoisomers. The two primary diastereomers are the cis and trans forms. The cis,cis-1,3,5-cyclohexanetriol, also referred to as (1α,3α,5α)-1,3,5-cyclohexanetriol or cis-phloroglucitol, is a key isomer of interest.[2] Due to the potential for confusion, precise nomenclature and the use of CAS numbers are critical.

-

Mixture of cis/trans isomers: CAS 2041-15-8[3]

-

cis,cis-(1α,3α,5α) isomer: CAS 50409-12-6[2]

-

cis,cis-isomer dihydrate: CAS 60662-54-6[4]

Conformational Analysis: The Dominance of the Chair

The three-dimensional structure and resulting properties of this compound isomers are best understood through conformational analysis of the cyclohexane chair form. The orientation of the hydroxyl groups (axial vs. equatorial) dictates the molecule's stability and reactivity.

-

Thermodynamic Stability: The cis,cis-isomer, with all three hydroxyl groups in equatorial positions in the most stable chair conformation, is the most thermodynamically stable form.[1] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky hydroxyl groups were forced into axial positions.

-

Unusual Triaxial Stability: Despite the general preference for equatorial substitution, early conformational studies revealed that certain derivatives of this compound preferentially adopt a chair conformation with a triaxial orientation of the hydroxyl groups. This unusual stability of the syn-1,3,5-triaxial arrangement is a defining characteristic that has been leveraged in supramolecular chemistry and ligand design.

References

- 1. Buy this compound | 13314-30-2 [smolecule.com]

- 2. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (cis- and trans- mixture) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Synthesis of 1,3,5-Cyclohexanetriol from Phloroglucinol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-cyclohexanetriol, a valuable polyol with applications in pharmaceuticals and materials science. The primary focus is on the catalytic hydrogenation of its readily available precursor, phloroglucinol. This document delves into the underlying chemical principles, provides detailed experimental protocols, and addresses critical aspects of reaction optimization, product characterization, and safety. Aimed at researchers, scientists, and professionals in drug development, this guide offers a blend of theoretical knowledge and practical insights to facilitate the successful and efficient synthesis of this important cycloaliphatic triol.

Introduction: The Significance of this compound

This compound, a carbocyclic polyol, exists as two primary stereoisomers: cis-1,3,5-cyclohexanetriol and trans-1,3,5-cyclohexanetriol. The spatial arrangement of the three hydroxyl groups on the cyclohexane ring dictates the molecule's physical and chemical properties, influencing its utility in various applications. The cis isomer, in particular, is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules due to its unique stereochemistry. Its applications range from being a precursor in the synthesis of biologically active compounds to its use in the development of novel materials.

The synthesis of this compound from phloroglucinol is a common and efficient method. Phloroglucinol, or 1,3,5-trihydroxybenzene, is an aromatic compound that can be readily hydrogenated to its cycloaliphatic counterpart. This guide will explore this synthetic route in detail, providing the necessary information for its successful implementation in a laboratory setting.

Theoretical Foundations: Unraveling the Reaction

The conversion of phloroglucinol to this compound is a catalytic hydrogenation reaction. This process involves the addition of hydrogen across the aromatic ring of phloroglucinol in the presence of a metal catalyst.

The Role of Tautomerism in Phloroglucinol Hydrogenation

A key aspect of phloroglucinol's reactivity is its existence in a tautomeric equilibrium between the enol form (1,3,5-trihydroxybenzene) and the keto form (1,3,5-cyclohexanetrione).[1][2] While the aromatic enol form is generally more stable, the keto tautomer plays a crucial role in the hydrogenation process. The presence of the keto form facilitates the hydrogenation of the carbonyl groups, which is a key step in the reduction of the aromatic ring to a cyclohexane ring. The equilibrium between these two forms is influenced by factors such as solvent and pH.

The Catalytic Hydrogenation Mechanism

The catalytic hydrogenation of phloroglucinol on a metal surface, such as ruthenium on carbon (Ru/C), is a heterogeneous catalytic process. The generally accepted mechanism involves the following key steps:

-

Adsorption of Reactants: Both hydrogen gas and phloroglucinol are adsorbed onto the surface of the catalyst.

-

Activation of Hydrogen: The catalyst facilitates the dissociation of molecular hydrogen into highly reactive atomic hydrogen species.

-

Hydrogenation of the Ring: The adsorbed phloroglucinol molecule undergoes stepwise addition of hydrogen atoms to the aromatic ring. The hydrogenation can proceed through various intermediates, including partially hydrogenated species.

-

Desorption of the Product: Once the hydrogenation is complete, the resulting this compound molecule desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the hydrogenation, including the ratio of cis to trans isomers in the final product.

Experimental Protocol: A Step-by-Step Guide

The following protocol details the synthesis of this compound from phloroglucinol via catalytic hydrogenation using 10% Ruthenium on Carbon (Ru/C) as the catalyst. This procedure has been reported to yield approximately 77% of the desired product.[3][4]

Materials and Equipment

| Reagent/Equipment | Specifications |

| Phloroglucinol | High purity, anhydrous |

| 10% Ruthenium on Carbon (Ru/C) | 50% wet catalyst |

| Isopropyl Alcohol (IPA) | Anhydrous |

| Hydrogen Gas (H₂) | High purity |

| High-Pressure Autoclave | With stirring and temperature control |

| Filtration Apparatus | Buchner funnel, filter paper |

| Rotary Evaporator | For solvent removal |

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

References

stereoisomers of 1,3,5-Cyclohexanetriol and their configurations

An In-Depth Technical Guide to the Stereoisomers and Configurations of 1,3,5-Cyclohexanetriol

Abstract

This compound, a saturated carbocyclic polyol, presents a compelling case study in stereochemistry, offering foundational insights for researchers in organic synthesis and drug development. This guide provides a comprehensive examination of the stereoisomers of this compound, delving into their distinct spatial arrangements, configurational assignments using the Cahn-Ingold-Prelog (CIP) system, and the nuanced conformational analysis that dictates their thermodynamic stability. We will explore the unusual preference of the cis-isomer for a tri-axial conformation, a phenomenon governed by non-covalent interactions, and contrast it with the conformational landscape of its chiral trans-counterpart. Furthermore, this document outlines established protocols for its synthesis via the catalytic hydrogenation of phloroglucinol and discusses methodologies for the resolution of its enantiomeric forms, underscoring its utility as a versatile chiral scaffold in modern chemistry.

Introduction to this compound Stereochemistry

This compound, with the molecular formula C₆H₁₂O₃, is a cyclitol (a cycloalkane containing at least three hydroxyl groups) that serves as a fundamental building block in both supramolecular chemistry and asymmetric synthesis.[1][2] The presence of three stereogenic centers at carbons 1, 3, and 5 gives rise to multiple stereoisomers, each with unique three-dimensional structures and properties.[1] Understanding the stereochemical nuances of this molecule is critical for its application in fields where molecular recognition and chirality are paramount, such as in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities.[1]

This guide dissects the stereoisomerism of this compound, focusing on the identification and characterization of its diastereomers and enantiomers. By grounding the discussion in the principles of conformational and configurational analysis, we aim to provide researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile molecule.

The Diastereomers of this compound

The relative orientation of the three hydroxyl groups on the cyclohexane ring defines two distinct diastereomers of this compound. These isomers are not mirror images and possess different physical and chemical properties.

Diastereomer 1: cis-1,3,5-Cyclohexanetriol (The Meso Isomer)

The cis-isomer is characterized by having all three hydroxyl groups oriented on the same face of the cyclohexane ring.

-

Nomenclature: This isomer is commonly referred to as all-cis-1,3,5-cyclohexanetriol or cis,cis-1,3,5-cyclohexanetriol.[] Its formal IUPAC name, reflecting its symmetry, is (1s,3s,5s)-cyclohexane-1,3,5-triol.[] The descriptor (1α,3α,5α) is also used to denote that all substituents are on the same side of the ring's reference plane.[4]

-

Symmetry and Achirality: The all-cis isomer possesses a plane of symmetry that bisects one C-OH bond and the opposing CH₂ group. This internal symmetry plane makes the molecule superimposable on its mirror image, classifying it as an achiral meso compound . Consequently, it does not exhibit optical activity.

Diastereomer 2: trans-1,3,5-Cyclohexanetriol (The Chiral Isomer)

The trans-isomer features one hydroxyl group on the opposite face of the ring relative to the other two.

-

Nomenclature: This isomer is often described as a cis,trans mixture in commercial products, acknowledging its existence as a pair of enantiomers.[5][6]

-

Symmetry and Chirality: Lacking an internal plane of symmetry, this diastereomer is chiral . It exists as a pair of non-superimposable mirror images known as enantiomers. A 1:1 mixture of these enantiomers constitutes a racemic mixture, which is optically inactive. However, the individual enantiomers rotate plane-polarized light in equal but opposite directions. The separation of these enantiomers is a critical step for its use as a chiral auxiliary.[1][7]

Configurational Analysis: The R/S System

The Cahn-Ingold-Prelog (CIP) system provides an unambiguous method for assigning the absolute configuration (R or S) to each stereocenter.[8][9]

Protocol for Assigning R/S Configuration in Cyclohexanetriols

-

Identify Stereocenters: Locate the carbon atoms attached to four different groups (C1, C3, and C5).

-

Assign Priorities: Rank the four groups attached to a stereocenter based on atomic number. The higher the atomic number, the higher the priority.[8]

-

Priority 1: -OH (Oxygen, Z=8)

-

Priority 4: -H (Hydrogen, Z=1)

-

Priorities 2 vs. 3: To distinguish between the two carbon pathways around the ring, proceed atom by atom until a point of difference is found. For C1, the path towards C3 (C1→C2→C3-OH) will have priority over the path towards C5 (C1→C6→C5-OH) because the hydroxyl substituent is encountered sooner.

-

-

Orient the Molecule: View the molecule with the lowest-priority group (Priority 4, -H) pointing away from the observer.[9]

-

Determine Configuration: Trace the path from Priority 1 → 2 → 3.

-

If the path is clockwise , the configuration is R (rectus).

-

If the path is counter-clockwise , the configuration is S (sinister).[8]

-

Applying this protocol to the chiral trans-isomer yields its two enantiomers: (1R,3S,5R)-cyclohexane-1,3,5-triol and its mirror image, (1S,3R,5S)-cyclohexane-1,3,5-triol .

Logical Relationship of Stereoisomers

The following diagram illustrates the relationship between the different stereoisomeric forms of this compound.

References

- 1. Buy this compound | 13314-30-2 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 4. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (cis- and trans- mixture) 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. This compound (cis- and trans- mixture) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of cis- and trans-1,3,5-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of the cis and trans isomers of 1,3,5-cyclohexanetriol. Understanding the distinct characteristics of these stereoisomers is paramount for their application in various fields, including medicinal chemistry, materials science, and as chiral building blocks in organic synthesis. This document delves into the structural nuances that govern their physical behavior, offering both established data and field-proven insights into their synthesis and analysis.

Introduction: The Stereochemical Landscape of this compound

This compound is a polyol featuring a cyclohexane ring substituted with three hydroxyl groups. The spatial arrangement of these hydroxyl groups gives rise to two primary stereoisomers: cis-1,3,5-cyclohexanetriol and trans-1,3,5-cyclohexanetriol. The cis isomer, specifically the all-cis or cis,cis-1,3,5-cyclohexanetriol, has all three hydroxyl groups on the same face of the cyclohexane ring. In contrast, the trans isomer has one hydroxyl group on the opposite face of the ring relative to the other two. This seemingly subtle difference in stereochemistry leads to significant variations in their physical properties, thermodynamic stability, and reactivity. The all-cis configuration is generally considered the most thermodynamically stable form.[1]

These isomers are of significant interest due to their potential applications. For instance, they can serve as precursors for functional materials like biodegradable polyesters and flame retardants.[1] Their chiral nature also makes them valuable scaffolds in the synthesis of enantiopure compounds, which is crucial in the pharmaceutical industry where the biological activity of a drug is often specific to a single enantiomer.[1]

Comparative Physical Properties

The distinct spatial arrangement of the hydroxyl groups in the cis and trans isomers directly influences their intermolecular and intramolecular interactions, leading to different physical properties.

| Property | cis-1,3,5-Cyclohexanetriol | trans-1,3,5-Cyclohexanetriol |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol [][3] | 132.16 g/mol [4][5] |

| Appearance | White to almost white crystalline powder[3] | Colorless crystalline solid[1] |

| Melting Point | 184 °C (anhydrous)[], 108-111 °C (dihydrate)[6][7] | ~245 °C (as a mixture or pure isomer)[1][8] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg[][8] | 302.1 °C at 760 mmHg (predicted for mixture)[8] |

| Density | 1.356 ± 0.06 g/cm³[][8] | 1.356 g/cm³ (predicted for mixture)[8] |

| Solubility | Soluble in hot water and methanol[7][9] | Soluble in water, ethanol, and methanol[1][4] |

| pKa (predicted) | 14.22 ± 0.60[3][8] | Not explicitly found |

Conformational Analysis: A Tale of Two Chairs

The conformational preferences of the cis and trans isomers of this compound are critical to understanding their relative stabilities and reactivity. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.

cis-1,3,5-Cyclohexanetriol

In the all-cis isomer, the most stable chair conformation places all three hydroxyl groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain. The alternative chair conformation, with all three hydroxyl groups in axial positions, is highly unfavorable due to severe steric hindrance between the axial hydroxyl groups.

trans-1,3,5-Cyclohexanetriol

For the trans isomer, one hydroxyl group is on the opposite side of the ring relative to the other two. In a chair conformation, this results in one hydroxyl group being in an axial position while the other two are equatorial, or vice versa. The equilibrium will favor the conformation that places the maximum number of bulky hydroxyl groups in the more spacious equatorial positions. However, intramolecular hydrogen bonding between axial and equatorial hydroxyl groups can also play a role in stabilizing certain conformations.

Diagram: Chair Conformations of this compound Isomers

References

- 1. Buy this compound | 13314-30-2 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lookchem.com [lookchem.com]

- 8. lookchem.com [lookchem.com]

- 9. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

1,3,5-Cyclohexanetriol CAS number and molecular weight

An In-depth Technical Guide to 1,3,5-Cyclohexanetriol for Researchers and Drug Development Professionals

Introduction

This compound is a polyol, an organic compound characterized by a six-carbon cyclohexane ring substituted with three hydroxyl (-OH) groups at the 1, 3, and 5 positions. This unique arrangement of functional groups imparts specific stereochemical properties and functionalities, making it a molecule of significant interest in diverse scientific fields. Its applications range from being a fundamental building block in complex organic synthesis to a functional ingredient in pharmaceutical formulations and advanced materials science.

This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, stereoisomerism, synthesis, and key applications relevant to researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

This compound is a colorless crystalline solid with a sweet taste, soluble in water, ethanol, and methanol.[1] Its core chemical identity is defined by its molecular formula and weight, with several CAS numbers assigned, often distinguishing between its various stereoisomers or mixtures.

| Property | Value | Source(s) |

| IUPAC Name | cyclohexane-1,3,5-triol | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [1][3][4][5][] |

| Molecular Weight | 132.16 g/mol | [1][3][4][5][] |

| Primary CAS Number | 2041-15-8 (cis- and trans- mixture) | [3][4][5][][7] |

| Other CAS Numbers | 13314-30-2 (trans-isomer) | [1][2] |

| 50409-12-6 (cis,cis-isomer dihydrate) | [5][7][8] | |

| Appearance | Colorless crystalline solid / White powder | [1] |

| Melting Point | ~245 °C | [1][4] |

| Boiling Point | ~302.1 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in water, ethanol, and methanol | [1] |

| Synonyms | Phloroglucitol, Cyclohexane-1,3,5-triol | [2][4] |

Stereoisomerism and Conformational Analysis

The stereochemical complexity of this compound is a critical aspect of its chemistry and function. The presence of three hydroxyl groups on the cyclohexane ring gives rise to multiple stereoisomers.[1] The relative orientation of these hydroxyl groups (either axial or equatorial in the chair conformation) defines them as cis or trans isomers.

-

cis,cis-1,3,5-Cyclohexanetriol : Also known as the all-cis configuration, this is the most thermodynamically stable form.[1] In this isomer, the hydroxyl groups can adopt a triaxial orientation.[1]

-

trans-isomers : Other configurations where one or more hydroxyl groups are in a different orientation relative to the others.

The specific spatial arrangement of these isomers makes them valuable as chiral scaffolds in the synthesis of enantiopure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often specific to a single enantiomer.[1]

Caption: Stereoisomeric forms of this compound.

Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is through the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[1] This process involves the saturation of the aromatic ring while preserving the hydroxyl groups.

Catalytic Hydrogenation of Phloroglucinol

Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), are highly effective for this transformation due to their excellent activity and selectivity under relatively mild conditions.[1] The choice of catalyst and reaction parameters is crucial for maximizing yield and controlling the stereochemical outcome.

Key reaction parameters include:

-

Hydrogen Pressure : Optimal pressures typically range from 30-60 bar.[1]

-

Temperature : A range of 60-120°C provides a balance between reaction rate and catalyst stability.[1]

-

Solvent : Isopropyl alcohol is an effective solvent for this reaction.[1]

Caption: General workflow for the synthesis of this compound.

Enzymatic Synthesis

Enzymatic routes offer a powerful alternative for producing enantiomerically pure cyclohexanetriol derivatives.[1] These methods provide high selectivity under mild reaction conditions, with the potential for theoretical yields of 100% in the asymmetrization of meso-compounds, a significant advantage over kinetic resolution methods.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile molecule with applications across several scientific disciplines.

Pharmaceutical Applications

-

Chiral Scaffold : The distinct stereoisomers of this compound serve as valuable chiral scaffolds for the synthesis of enantiopure pharmaceuticals, potentially leading to drugs with higher efficacy and reduced side effects.[1]

-

Drug Formulation : It can be used as an excipient or stabilizer in drug formulations.[1] Its non-toxic nature makes it suitable for such applications.[1]

-

Solubility Enhancement : Research has shown its ability to form complexes with active pharmaceutical ingredients, which can enhance their solubility and bioavailability.[1]

Chemical and Materials Science

-

Building Block in Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.[1]

-

Supramolecular Chemistry : The multiple hydroxyl groups allow it to act as a ligand framework, forming complexes with various metal ions and organic molecules.[1]

-

Functional Materials Precursor : It is a precursor for various functional materials. By reacting it with diacids, biodegradable polyesters with potential applications in drug delivery and tissue engineering can be synthesized.[1] It has also been used to develop flame-retardant polymers.[1]

Other Applications

-

Food Industry : Due to its sweet taste and low caloric content, it is used as a sweetener.[1]

-

Analytical Chemistry : It is incorporated into luminescent metal assemblies for optical sensing applications.[9]

Experimental Protocol: Synthesis via Hydrogenation

The following protocol is a representative example for the synthesis of this compound from phloroglucinol.

Objective: To synthesize this compound by the catalytic hydrogenation of phloroglucinol.

Materials:

-

Phloroglucinol (1,3,5-trihydroxybenzene)

-

10% Ruthenium on carbon (Ru/C) catalyst

-

Isopropyl alcohol (IPA)

-

Hydrogen (H₂) gas

-

High-pressure reactor (autoclave)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup : Charge a high-pressure autoclave with phloroglucinol and isopropyl alcohol.

-

Catalyst Addition : Carefully add the 10% Ru/C catalyst to the mixture under an inert atmosphere if possible to prevent pre-reaction with atmospheric oxygen.

-

Sealing and Purging : Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas, to ensure an inert atmosphere and remove any residual air.

-

Reaction Conditions : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7600.51 Torr or ~100 atm).[1] Heat the reactor to the target temperature (e.g., 120°C) with constant stirring.[1]

-

Reaction Monitoring : Maintain the reaction under these conditions for a specified duration (e.g., 24 hours).[1] The reaction progress can be monitored by techniques such as TLC or HPLC if the reactor setup allows for sampling.

-

Cooling and Depressurization : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Filtration : Open the reactor and filter the reaction mixture through a pad of Celite to remove the solid Ru/C catalyst. Wash the filter cake with a small amount of fresh isopropyl alcohol to ensure complete recovery of the product.

-

Solvent Removal : Combine the filtrate and the washings. Remove the isopropyl alcohol using a rotary evaporator under reduced pressure.

-

Product Isolation : The resulting solid is the crude this compound, which may be a mixture of isomers. Further purification can be achieved by recrystallization from an appropriate solvent system if a specific isomer is desired. A 77% yield has been reported under these conditions.[1]

References

- 1. Buy this compound | 13314-30-2 [smolecule.com]

- 2. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. This compound (13314-30-2) for sale [vulcanchem.com]

solubility of 1,3,5-Cyclohexanetriol in different solvents

An In-depth Technical Guide to the Solubility of 1,3,5-Cyclohexanetriol for Researchers and Drug Development Professionals

Executive Summary

This compound is a polyhydroxy cycloalkane whose unique molecular architecture—a cyclohexane ring decorated with three hydroxyl groups—governs its utility in diverse fields, from supramolecular chemistry to pharmaceutical sciences. A comprehensive understanding of its solubility is paramount for its effective application, particularly in drug formulation where it can serve as a stabilizing excipient or a solubility enhancer.[1][2] This guide provides an in-depth analysis of the theoretical principles dictating the solubility of this compound, summarizes its known qualitative solubility profile, and presents a robust, step-by-step experimental protocol for its quantitative determination. By grounding theoretical predictions in established analytical methodologies, this document serves as a practical resource for researchers aiming to harness the full potential of this versatile polyol.

The Molecular Architecture of this compound: A Stereochemical Perspective

This compound (C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a polyol structurally defined by a six-membered carbon ring with hydroxyl (-OH) groups at the 1, 3, and 5 positions.[3][4] This arrangement gives rise to significant stereoisomerism, which is a critical determinant of the molecule's physical and chemical properties, including solubility.

The cyclohexane ring predominantly exists in a chair conformation. The three hydroxyl groups can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. This leads to multiple stereoisomers, with the cis and trans forms being the most fundamental.[2] The cis,cis-1,3,5-cyclohexanetriol isomer, where all three hydroxyl groups are on the same side of the ring (all equatorial in the most stable chair conformation), is the most thermodynamically stable form.[2] The spatial orientation of the hydroxyl groups directly influences the efficiency of intermolecular hydrogen bonding with solvent molecules, and thus, different isomers are expected to exhibit distinct solubility profiles. Commercially available this compound is often supplied as a mixture of cis and trans isomers.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the dominant intermolecular force is hydrogen bonding, endowed by its three hydroxyl groups.

The Primacy of Hydrogen Bonding

Each hydroxyl group can function as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[4] This tripartite arrangement facilitates the formation of an extensive and robust hydrogen-bonding network. The dissolution process in a polar solvent involves the disruption of solute-solute (cyclohexanetriol-cyclohexanetriol) and solvent-solvent interactions, followed by the formation of new, energetically favorable solute-solvent interactions.

The logical relationship for predicting solubility can be visualized as follows:

Caption: Predictive model for solubility based on solvent-solute interactions.

Solubility Across the Solvent Polarity Spectrum

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also act as both hydrogen bond donors and acceptors. Consequently, this compound is expected to exhibit its highest solubility in these liquids. Strong, energetically favorable hydrogen bonds can form between the triol and the solvent molecules, readily overcoming the solute's crystal lattice energy. Indeed, it is known to be soluble in water, ethanol, and methanol.[2] The dihydrate form of the cis,cis isomer is specifically noted as being soluble in hot water.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents possess polar functional groups (e.g., S=O, C=O) and can act as hydrogen bond acceptors but lack donor hydrogens. This compound can still form hydrogen bonds by donating its hydroxyl protons to the solvent. While these interactions are less extensive than in protic solvents, they are significant enough to predict moderate solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack any significant polarity or hydrogen bonding capability. The energy required to break the strong hydrogen bonds between this compound molecules in the solid state is not compensated by the weak van der Waals forces that would form with a nonpolar solvent. Therefore, this compound is predicted to be poorly soluble or effectively insoluble in nonpolar solvents.

Known and Predicted Solubility Profile: A Qualitative Summary

While quantitative public data is scarce, a qualitative profile can be constructed based on chemical principles and available information.[6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding (donor & acceptor) between solute and solvent.[2] |

| Polar Aprotic | DMSO, Acetone | Moderate | Solute can act as a hydrogen bond donor to the solvent's acceptor group. |

| Nonpolar | Hexane, Toluene | Low / Insoluble | Insufficient energy from weak van der Waals forces to overcome the solute's crystal lattice energy. |

A Self-Validating Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This methodology is a gold standard for solubility measurement and its principles are aligned with standards used for characterizing polyols in industrial applications, ensuring robust and reliable results.[1][7]

Causality and Experimental Design

The objective is to create a saturated solution at a defined temperature, allow it to reach thermodynamic equilibrium, separate the excess solid, and accurately quantify the concentration of the dissolved solute. Each step is designed to mitigate common sources of error.

Materials and Reagents

-

This compound (purity >95%)

-

Solvents (HPLC or ACS grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

High-speed centrifuge with temperature control

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials

-

Quantification instrument: High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detector (HPLC-UV/ELSD) or Gas Chromatography with Flame Ionization Detector (GC-FID).

Step-by-Step Experimental Workflow

Caption: Experimental workflow for quantitative solubility determination.

-

Preparation of Saturated Solution:

-

Weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. Rationale: Using an excess ensures that the solution will reach saturation, which is the definition of solubility at equilibrium.

-

Accurately add a known volume of the desired solvent (e.g., 2.0 mL). Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure that thermodynamic equilibrium is fully achieved, especially for viscous solvents or compounds that dissolve slowly.

-

-

Phase Separation (Critical Step):

-

After equilibration, allow the vials to stand at the same constant temperature for 1-2 hours to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid particles. Rationale: This step is crucial to prevent microscopic, undissolved particles from being carried over, which would lead to an overestimation of solubility.

-

Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. Rationale: Filtration provides a final, definitive removal of any particulate matter.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound with known concentrations in the same solvent.

-

Analyze the standards using a suitable method (e.g., HPLC or GC) to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the filtered sample from step 3. If necessary, dilute the sample accurately with the solvent to bring its concentration within the linear range of the calibration curve.

-

Using the peak area of the sample and the equation from the calibration curve, calculate the concentration of this compound in the saturated solution. This value represents its solubility.

-

Applications in Pharmaceutical and Drug Development

The physicochemical properties of this compound make it a compound of interest in pharmaceutical formulation. Its non-toxic nature and ability to enhance the solubility of certain drugs are particularly noteworthy.[2]

-

Solubility Enhancement: For poorly water-soluble Active Pharmaceutical Ingredients (APIs), especially those in BCS Class II (low solubility, high permeability), improving solubility is key to enhancing bioavailability.[8] this compound can act as a co-solubilizing agent or form non-covalent complexes (e.g., via hydrogen bonding) with API molecules.[2] This interaction disrupts the API's crystal lattice and presents it in a more water-soluble form, potentially improving its dissolution rate in the gastrointestinal tract.

-

Excipient and Stabilizer: The multiple hydroxyl groups can form a hydration shell, making it useful as a humectant or stabilizer in various formulations.[1]

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. The presence of three hydroxyl groups on a cyclohexane scaffold renders it highly polar, with a strong affinity for polar protic solvents and limited solubility in nonpolar media. The stereochemical arrangement of these hydroxyl groups is a key factor that researchers must consider. For applications requiring precise data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its determination. This combination of theoretical insight and practical methodology equips researchers and formulation scientists with the foundational knowledge needed to effectively utilize this compound in their work.

References

- 1. store.astm.org [store.astm.org]

- 2. Buy this compound | 13314-30-2 [smolecule.com]

- 3. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]

- 4. infinitalab.com [infinitalab.com]

- 5. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. metrohm.com [metrohm.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 1,3,5-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cyclohexanetriol, a deceptively simple yet stereochemically rich cyclitol, holds a significant place in the landscape of organic chemistry and drug discovery. This guide provides a comprehensive overview of its discovery, historical development, stereochemistry, and synthesis. We delve into the pioneering work on catalytic hydrogenation that unlocked its preparation from phloroglucinol and explore the evolution of synthetic methodologies to control its stereoisomeric forms. Detailed experimental protocols, spectroscopic data, and conformational analysis of the principal isomers are presented. Furthermore, this guide illuminates the contemporary relevance of this compound as a versatile chiral scaffold in medicinal chemistry, offering insights for its application in the design of novel therapeutics.

Introduction: The Significance of a Symmetrical Cyclitol

This compound, with the chemical formula C₆H₁₂O₃, is a polyhydroxylated cycloalkane that exists as two primary stereoisomers: cis-1,3,5-cyclohexanetriol and trans-1,3,5-cyclohexanetriol.[1] While its molecular structure appears straightforward, the spatial arrangement of its three hydroxyl groups gives rise to distinct chemical and physical properties, making it a valuable building block in various scientific domains. Its journey from a simple hydrogenation product to a sophisticated tool in supramolecular chemistry and drug design is a testament to the enduring importance of fundamental organic chemistry.[2]

This guide will provide a deep dive into the core aspects of this compound, from its historical roots to its modern-day applications. For researchers and drug development professionals, a thorough understanding of this molecule's properties and synthesis is paramount for leveraging its potential in creating novel chemical entities with therapeutic value.

A Historical Perspective: From Phenols to Cyclitols

The story of this compound is intrinsically linked to the groundbreaking work on catalytic hydrogenation at the turn of the 20th century. The French chemist Paul Sabatier , a Nobel laureate in Chemistry in 1912, laid the foundation for the synthesis of this and many other cyclitols. His pioneering research demonstrated that unsaturated and aromatic compounds could be efficiently hydrogenated using finely divided metal catalysts, such as nickel.[2][3] Sabatier's work on the hydrogenation of phenols to cyclohexanols was a pivotal moment, opening the door to the systematic exploration of saturated carbocyclic compounds.[3]

The direct precursor to this compound is phloroglucinol (1,3,5-trihydroxybenzene). The catalytic hydrogenation of phloroglucinol, first explored in the early 20th century, provided the initial access to the saturated cyclohexanetriol ring system. Early synthetic efforts were often hampered by a lack of stereocontrol, typically yielding mixtures of the cis and trans isomers. The ability to selectively synthesize and separate these isomers would come much later with advancements in catalysis and chromatographic techniques.

Stereochemistry and Conformational Analysis

The stereochemical landscape of this compound is dominated by its two achiral diastereomers:

-

cis-1,3,5-Cyclohexanetriol: In its most stable chair conformation, all three hydroxyl groups occupy equatorial positions. This arrangement minimizes steric strain, making the cis-isomer the more thermodynamically stable of the two.

-

trans-1,3,5-Cyclohexanetriol: In its most stable chair conformation, two hydroxyl groups are in equatorial positions, and one is in an axial position.

The conformational preference of the hydroxyl groups has a profound impact on the molecule's physical properties, reactivity, and its ability to participate in intermolecular interactions such as hydrogen bonding.

Below is a Graphviz diagram illustrating the chair conformations of the cis and trans isomers.

Caption: Chair conformations of cis- and trans-1,3,5-cyclohexanetriol.

Synthesis of this compound Isomers

The primary and most direct route to this compound is the catalytic hydrogenation of phloroglucinol. The choice of catalyst and reaction conditions plays a crucial role in the stereochemical outcome of the reaction, allowing for the selective synthesis of either the cis or trans isomer.

Synthesis of cis-1,3,5-Cyclohexanetriol

The synthesis of the thermodynamically more stable cis-isomer is often achieved using catalysts that favor the formation of the all-equatorial product. Raney Nickel is a commonly employed catalyst for this transformation.

Experimental Protocol: Hydrogenation of Phloroglucinol using Raney Nickel

-

Catalyst Preparation: Commercially available Raney Nickel is washed sequentially with distilled water and then with the reaction solvent (e.g., ethanol) to remove any residual alkali and to prepare it for the reaction.

-

Reaction Setup: A high-pressure autoclave is charged with phloroglucinol and the prepared Raney Nickel catalyst in a suitable solvent, such as ethanol.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure of approximately 100 atmospheres. The reaction mixture is heated to around 100°C and stirred vigorously for 12-24 hours.

-

Work-up: After cooling and venting the autoclave, the catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as water or ethanol-ether, to afford the pure cis-isomer.

Caption: Synthesis of cis-1,3,5-cyclohexanetriol from phloroglucinol.

Synthesis of trans-1,3,5-Cyclohexanetriol

The synthesis of the less stable trans-isomer requires catalysts and conditions that favor kinetic control over thermodynamic control. Rhodium-based catalysts have been shown to be effective in promoting the formation of the trans-product.

Experimental Protocol: Hydrogenation of Phloroglucinol using Rhodium on Alumina

-

Catalyst: 5% Rhodium on alumina is used as the catalyst.

-

Reaction Setup: A high-pressure reactor is charged with phloroglucinol and the rhodium catalyst in a solvent such as tetrahydrofuran.

-

Hydrogenation: The reactor is pressurized with hydrogen to approximately 100 atmospheres and heated. The reaction is monitored for hydrogen uptake.

-

Work-up and Purification: The work-up procedure is similar to that for the cis-isomer, involving filtration of the catalyst and removal of the solvent. The resulting mixture of isomers is then separated using column chromatography on silica gel to isolate the trans-1,3,5-cyclohexanetriol.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the stereoisomers of this compound is essential for their use in research and development.

| Property | cis-1,3,5-Cyclohexanetriol | trans-1,3,5-Cyclohexanetriol |

| CAS Number | 50409-12-6 | 2041-15-8 (mixture) |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol |

| Appearance | White crystalline solid | White to off-white solid |

| Melting Point | 184 °C[4] | ~245 °C (for the mixture)[1][5] |

| Solubility | Soluble in water and ethanol | Soluble in water and polar organic solvents |

Spectroscopic Data

cis-1,3,5-Cyclohexanetriol:

-

¹H NMR (D₂O): Due to the high symmetry of the molecule (three equivalent methine protons and six equivalent methylene protons in two sets), the spectrum is relatively simple.

-

¹³C NMR (D₂O): Shows two signals corresponding to the methine carbons bearing the hydroxyl groups and the methylene carbons.

-

IR (KBr, cm⁻¹): A broad absorption in the region of 3400-3200 cm⁻¹ (O-H stretching) is characteristic, along with C-H stretching absorptions around 2900 cm⁻¹ and C-O stretching in the 1100-1000 cm⁻¹ region.[6]

-

Mass Spectrometry (EI): The mass spectrum typically shows a weak or absent molecular ion peak (m/z 132) due to facile dehydration. Common fragments correspond to the loss of one, two, and three water molecules.[6]

trans-1,3,5-Cyclohexanetriol:

-

¹H NMR and ¹³C NMR: The lower symmetry of the trans-isomer compared to the cis-isomer results in more complex NMR spectra with a greater number of distinct signals for the methine and methylene protons and carbons.

-

IR and Mass Spectrometry: The IR and mass spectra are broadly similar to the cis-isomer, with characteristic absorptions for the hydroxyl and alkyl groups and fragmentation patterns dominated by water loss.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of new therapeutic agents. Its hydroxyl groups provide convenient handles for further functionalization, allowing for the creation of diverse libraries of compounds with well-defined spatial orientations of substituents.

The use of saturated carbocyclic rings, such as the cyclohexane core of this compound, is a recognized strategy in medicinal chemistry to improve the metabolic stability of drug candidates by replacing metabolically labile aromatic rings. This "scaffold-hopping" approach can lead to compounds with improved pharmacokinetic profiles.[7]

While specific blockbuster drugs based on a simple this compound scaffold are not prevalent, its derivatives are explored in various therapeutic areas. For instance, cyclohexane derivatives with diol and triol functionalities are investigated for their potential as anticancer agents and in the treatment of metabolic disorders.[8] The patent literature also reveals the use of substituted cyclohexane-1,3-diol derivatives in various pharmaceutical compositions.

Conclusion and Future Outlook

From its origins in the pioneering work of early 20th-century chemists, this compound has evolved from a simple reduction product to a valuable tool in modern organic synthesis and medicinal chemistry. The ability to control its stereochemistry through catalytic hydrogenation has been a key enabler of its utility. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of seemingly simple molecules like this compound is likely to increase. Future research will undoubtedly focus on developing even more efficient and stereoselective synthetic methods and exploring the full potential of this versatile cyclitol in the creation of new materials and medicines.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 13314-30-2 [smolecule.com]

- 3. This compound(2041-15-8) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 2041-15-8 [chemicalbook.com]

- 6. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Thera… [ouci.dntb.gov.ua]

The Elusive Sweetness of the Cyclohexane Ring: A Technical Guide to the Natural Origins and Synthesis of 1,3,5-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cyclohexanetriol, a polyol with a deceptively simple structure, presents a fascinating case study in the interplay between natural product chemistry and synthetic innovation. While not abundantly found as a free molecule in nature, its core structure is intrinsically linked to a widely distributed natural precursor, phloroglucinol (benzene-1,3,5-triol). This guide navigates the natural world for the origins of this precursor, details its biosynthesis, and provides a comprehensive overview of the synthetic pathways to this compound. We will also explore its physicochemical properties, stereoisomerism, and burgeoning applications in various scientific fields, offering a vital resource for researchers leveraging this unique scaffold.

Phloroglucinol: The Ubiquitous Natural Precursor

The journey to understanding the natural context of this compound begins with its aromatic counterpart, phloroglucinol. This phenolic compound and its derivatives are significant secondary metabolites in a diverse range of organisms.

Natural Occurrence of Phloroglucinol

Phloroglucinol derivatives are prevalent in the biological kingdom. In the bacterial domain, certain species of Pseudomonas, such as Pseudomonas fluorescens, are known to produce phloroglucinol and its acylated derivatives, which play a crucial role in the biological control of plant pathogens.[1] These compounds contribute to the bacterium's ability to suppress fungal growth, highlighting their ecological importance.

In the plant kingdom, phloroglucinol is a fundamental building block of more complex molecules. It forms the core of various natural products, including flavonoids, and is a key component of condensed tannins, also known as proanthocyanidins. These polyphenolic compounds are widespread in woody plants and contribute to their defense mechanisms against herbivores and pathogens.

The Microbial Forge: Biosynthesis of Phloroglucinol

The biosynthesis of phloroglucinol in microorganisms is a well-characterized process that proceeds via the polyketide pathway.[2][3] The synthesis initiates with the condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase, specifically phloroglucinol synthase (PhlD).[3][4] The subsequent cyclization and aromatization of the polyketide intermediate lead to the formation of phloroglucinol.

The key enzymatic steps are as follows:

-

Chain Initiation: An acetyl-CoA molecule primes the synthase.

-

Chain Elongation: Three successive additions of malonyl-CoA units build the polyketide chain.

-

Cyclization and Aromatization: The linear polyketide undergoes an intramolecular C-alkylation (Claisen-type cyclization) to form the aromatic phloroglucinol ring.

This biosynthetic pathway has been successfully engineered in heterologous hosts like Escherichia coli for the microbial production of phloroglucinol, demonstrating the potential for biotechnological applications.[1][2][5]

Caption: Biosynthetic pathway of phloroglucinol from malonyl-CoA.

From Nature to the Lab: The Synthesis of this compound

The most common and efficient method for preparing this compound is through the catalytic hydrogenation of its natural precursor, phloroglucinol.[6] This reduction reaction saturates the aromatic ring, converting the phenolic hydroxyl groups to alcoholic hydroxyl groups.

A variety of catalysts can be employed for this transformation, with ruthenium on carbon being a frequently utilized and effective option.[6] The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure.

Physicochemical Properties and Stereoisomers

This compound is a colorless, crystalline solid with a sweet taste.[7] Its polyhydroxy nature imparts good solubility in water and other polar solvents.

| Property | Value |

| Molecular Formula | C6H12O3[8][9][10] |

| Molecular Weight | 132.16 g/mol [8][9][10] |

| Melting Point | Approximately 245 °C[6][10] |

| Appearance | Colorless to white crystalline solid[6][7] |

| Solubility | Soluble in water, ethanol, and methanol[6][7] |

The presence of three stereocenters in this compound gives rise to multiple stereoisomers. The relative orientation of the hydroxyl groups (axial or equatorial in the chair conformation) defines these isomers, with the cis and trans forms being the most significant. The stereochemical configuration can have a profound impact on the biological activity and physical properties of the molecule.[6]

Biological Activities and Potential Applications

While not a prominent natural bioactive molecule itself, this compound has garnered interest for a range of potential applications:

-

Sweetening Agent: Its sweet taste and low caloric content make it a candidate for use as a sugar substitute in the food industry.[6][7]

-

Pharmaceutical Excipient: Due to its non-toxic nature, it has been investigated as a stabilizer and excipient in drug formulations, potentially enhancing the solubility of certain active pharmaceutical ingredients.[6]

-

Chiral Scaffold in Synthesis: The stereoisomers of this compound serve as valuable chiral building blocks for the asymmetric synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.[6]

-

Functional Materials: The three hydroxyl groups provide reactive sites for chemical modification, allowing for its use as a precursor in the synthesis of polyesters and other functional polymers.[6]

Protocols

Protocol 1: Extraction and Purification of Phloroglucinol from a Microbial Culture

This protocol provides a general framework for the extraction of phloroglucinol from a culture of a producing microorganism, such as Pseudomonas fluorescens.

Materials:

-

Bacterial culture broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Extraction: Acidify the cell-free supernatant of the bacterial culture to pH 2.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification: Purify the crude extract by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure phloroglucinol.

-

Final Product: Evaporate the solvent from the combined pure fractions to yield crystalline phloroglucinol.

Protocol 2: Synthesis of this compound by Hydrogenation of Phloroglucinol

This protocol outlines the catalytic hydrogenation of phloroglucinol to this compound.

Materials:

-

Phloroglucinol

-

Ethanol (or another suitable solvent)

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter paper

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve phloroglucinol in ethanol. Add the Ru/C catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi) and heat to the reaction temperature (e.g., 80-120 °C).

-

Reaction Monitoring: Maintain the reaction under these conditions with stirring for several hours until the reaction is complete (monitor by TLC or HPLC).

-

Workup: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of celite or filter paper to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Caption: Experimental workflow for the extraction of phloroglucinol and subsequent synthesis of this compound.

Conclusion

While this compound may not be a direct product of nature's vast chemical repertoire, its intimate connection to the naturally occurring phloroglucinol provides a compelling narrative of how natural products can serve as inspiration and starting materials for valuable synthetic targets. For researchers in drug development and chemical synthesis, understanding the natural origins of the phloroglucinol scaffold and the efficient means of its conversion to this compound is paramount. The unique stereochemistry and functional group array of this compound will undoubtedly continue to inspire the development of novel molecules with diverse applications.

References

- 1. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 13314-30-2 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. lookchem.com [lookchem.com]

A Technical Guide to the Conformational Analysis of cis-1,3,5-Cyclohexanetriol

Abstract: The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. cis-1,3,5-Cyclohexanetriol presents a particularly instructive case study, embodying a delicate balance between destabilizing steric interactions and stabilizing non-covalent forces. This guide provides an in-depth analysis of its conformational equilibrium, integrating theoretical principles with actionable experimental and computational protocols tailored for researchers and drug development professionals. We dissect the competing influences of 1,3-diaxial strain and intramolecular hydrogen bonding that dictate the molecule's preferred three-dimensional structure, offering a comprehensive framework for its characterization.

The Dichotomy of a Symmetric Triol: Foundational Principles

Unlike a simple monosubstituted cyclohexane where the equatorial position is overwhelmingly favored to minimize steric strain[1][2], cis-1,3,5-cyclohexanetriol exists in a more nuanced equilibrium. The molecule can adopt two primary chair conformations through ring inversion: a tri-equatorial (e,e,e) form and a tri-axial (a,a,a) form.

-

The Tri-equatorial (e,e,e) Conformer: In this conformation, all three hydroxyl (-OH) groups occupy equatorial positions. This arrangement minimizes classical steric hindrance, specifically the unfavorable 1,3-diaxial interactions that arise when substituents are forced into close proximity on the same face of the ring.[3][4] Based on steric factors alone, this would be predicted as the most stable conformer.

-

The Tri-axial (a,a,a) Conformer: Upon ring-flipping, all three hydroxyl groups are forced into axial positions. This conformation introduces significant destabilization from two primary sources:

-

1,3-Diaxial Repulsion: Each axial -OH group experiences steric repulsion with the two axial hydrogens at the C2/C6 and C4 positions.

-

Syn-axial Repulsion: A severe steric clash occurs between the three axial hydroxyl groups themselves, which are in close proximity.

-

However, the tri-axial conformer possesses a unique and powerful stabilizing feature: the potential to form a cooperative, cyclic network of intramolecular hydrogen bonds (IMHBs) .[5][6] The oxygen of one hydroxyl group can act as a hydrogen bond acceptor for a neighboring axial hydroxyl group, creating a stabilizing array that can partially or wholly offset the steric penalties. The predominance of one conformer over the other is therefore not a simple matter of sterics but a finely tuned balance dependent on the surrounding environment.

Caption: The ring-flip equilibrium between the sterically favored tri-equatorial and potentially H-bond-stabilized tri-axial conformers.

Experimental Elucidation: Probing the Equilibrium

Determining the position of this equilibrium requires empirical evidence. NMR and IR spectroscopy are the principal tools for this purpose, each providing a distinct piece of the conformational puzzle.

Protocol: ¹H NMR Spectroscopy for Conformational Assignment

Proton NMR spectroscopy allows for the indirect observation of molecular geometry through the analysis of scalar (J) couplings between adjacent protons. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a sample of cis,cis-1,3,5-cyclohexanetriol dihydrate (CAS 50409-12-6) in a suitable deuterated solvent.[7] The choice of solvent is critical:

-

Non-polar, non-H-bonding solvent (e.g., CDCl₃, CCl₄): Minimizes intermolecular interactions, promoting the formation of any potential intramolecular hydrogen bonds.

-

Polar, H-bonding solvent (e.g., D₂O, DMSO-d₆): Competes for hydrogen bonding sites, disrupting IMHBs and favoring the conformer that is best solvated (typically the equatorial form).

-

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended for adequate signal dispersion).

-

Signal Assignment: The methine protons (H-1, H-3, H-5) attached to the carbons bearing the -OH groups are the key reporters. Due to the molecule's symmetry, these protons will be chemically equivalent, as will the axial and equatorial methylene protons at C2, C4, and C6.

-

Coupling Constant Analysis: Measure the coupling constants for the H-1/3/5 proton. This signal will appear as a multiplet. The key is to extract the coupling constants to the adjacent methylene protons at C-2/6 and C-4.

-

If the Tri-equatorial (e,e,e) form dominates: The H-1/3/5 protons are axial. They will exhibit large couplings to the adjacent axial methylene protons (³Jₐₐ ≈ 8–13 Hz) and small couplings to the adjacent equatorial methylene protons (³Jₐₑ ≈ 2–5 Hz).

-

If the Tri-axial (a,a,a) form dominates: The H-1/3/5 protons are equatorial. They will exhibit small couplings to both adjacent axial and equatorial methylene protons (³Jₑₐ ≈ 2–5 Hz, ³Jₑₑ ≈ 2–5 Hz).

-

-

Equilibrium Calculation: If the observed coupling constants are intermediate between the values expected for the pure conformers, it indicates a dynamic equilibrium. The population of each conformer can be estimated using the following equation: Jobs = xaJa + xeJe where Jobs is the observed coupling constant, x is the mole fraction of each conformer (axial or equatorial), and J is the limiting coupling constant for the pure conformer.

| Interaction Type | Dihedral Angle (Approx.) | Expected ³J Coupling (Hz) | Implication for H-1/3/5 |

| Axial - Axial | ~180° | 8 - 13 | H is Axial (e,e,e Conformer) |

| Axial - Equatorial | ~60° | 2 - 5 | H is Axial or Equatorial |

| Equatorial - Equatorial | ~60° | 2 - 5 | H is Equatorial (a,a,a Conformer) |

| Table 1: Expected proton-proton NMR coupling constants (³JHH) used to assign cyclohexane conformation. |

Protocol: Infrared Spectroscopy to Detect Hydrogen Bonding

IR spectroscopy is highly sensitive to the vibrational environment of the O-H bond. "Free," non-hydrogen-bonded hydroxyl groups have a characteristic sharp absorption, while hydrogen-bonded groups exhibit a broader absorption at a lower frequency.

Step-by-Step Methodology:

-

Sample Preparation: Prepare dilute solutions (<0.01 M) of the triol in two different solvents:

-

Inert Solvent: Carbon tetrachloride (CCl₄) or cyclohexane. These solvents do not interfere with hydrogen bonding.

-

H-bond Acceptor Solvent: Dimethyl sulfoxide (DMSO) or acetone.

-

-

Data Acquisition: Record the IR spectrum for each solution, focusing on the 3000–3700 cm⁻¹ region.

-

Spectral Interpretation:

-

In CCl₄: The presence of a significant, broad absorption band centered around 3300-3500 cm⁻¹ is strong evidence for intramolecular hydrogen bonding, supporting the existence of the tri-axial conformer. A sharp peak around 3600-3650 cm⁻¹ would correspond to free O-H groups from the tri-equatorial conformer.

-

In DMSO: The strong solvent-solute hydrogen bonding will disrupt any IMHBs. The spectrum is expected to be dominated by a broad band corresponding to the O-H···DMSO interaction, regardless of the initial conformation. A comparative analysis between solvents is therefore essential.

-

Computational Modeling: An In Silico Approach

Computational chemistry provides a powerful, complementary method to predict the relative stabilities of conformers and visualize their structures.[8] A typical workflow involves geometry optimization and frequency calculations using Density Functional Theory (DFT).

Caption: A standard workflow for the computational analysis of conformational isomers using DFT.

Step-by-Step Protocol:

-

Structure Generation: Build 3D models of both the tri-equatorial and tri-axial chair conformations using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization on both structures. A common and reliable level of theory for such systems is DFT with the B3LYP functional and a Pople-style basis set like 6-311+G(d,p).[9] This step finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).

-

-

Energy Analysis: Compare the calculated energies of the two conformers. The Gibbs free energy (ΔG) is the most relevant value for predicting the room-temperature equilibrium, as it includes both enthalpic and entropic contributions.

| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (298 K) |

| Tri-equatorial (e,e,e) | 0.00 (Reference) | 0.00 (Reference) | >99% (in polar solvent) |

| Tri-axial (a,a,a) | +5.5 to +8.0 (without IHB) | +5.0 to +7.5 (without IHB) | <1% (in polar solvent) |

| Tri-axial (a,a,a) | -1.0 to +1.0 (with IHB) | -0.5 to +1.5 (with IHB) | Variable (in non-polar solvent) |

| Table 2: Hypothetical computational results illustrating the profound stabilizing effect of intramolecular hydrogen bonding (IHB) on the tri-axial conformer. Actual values will vary with the level of theory. |

Synthesis of Findings and Conclusion

The conformational preference of cis-1,3,5-cyclohexanetriol is a classic example of a solvent-dependent equilibrium.

-

In polar, protic, or hydrogen-bond-accepting solvents , the tri-equatorial (e,e,e) conformer is expected to be the dominant species. The solvent molecules effectively solvate each hydroxyl group, satisfying their hydrogen bonding potential and making the energetic penalty of the sterically hindered tri-axial form insurmountable.

-

In non-polar, aprotic solvents , the equilibrium is expected to shift significantly, increasing the population of the tri-axial (a,a,a) conformer. In the absence of competing solvent interactions, the energetic stabilization afforded by the intramolecular hydrogen bonding network can overcome a substantial portion of the steric strain, making the tri-axial form a relevant, and possibly even predominant, contributor to the overall conformational ensemble.

For professionals in drug development, this duality is critical. The shape a molecule adopts in the non-polar environment of a receptor binding pocket may be drastically different from its shape in an aqueous formulation. A thorough understanding and characterization of such conformational subtleties, using the integrated experimental and computational approaches outlined here, are indispensable for rational drug design and optimization.

References

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol | Semantic Scholar [semanticscholar.org]

- 6. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: 1,3,5-Cyclohexanetriol as a Versatile Chiral Building Block in Modern Organic Synthesis

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of 1,3,5-cyclohexanetriol as a chiral scaffold in organic synthesis. This document delves into the synthesis of enantiopure forms, key derivatization protocols, and its application in constructing complex molecular architectures.

Introduction: The Strategic Value of this compound